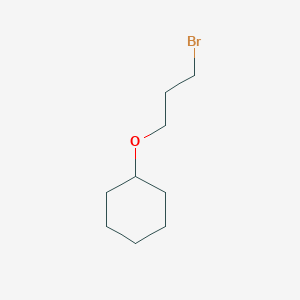

(3-Bromopropoxy)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADYWMTBPCTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 3 Bromopropoxy Cyclohexane

Nucleophilic Substitution Reactions of the Bromine Atom

The carbon-bromine bond in (3-Bromopropoxy)cyclohexane is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. As a primary alkyl halide, it is highly susceptible to nucleophilic substitution, predominantly proceeding through the S_N2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, which is a key step in the synthesis of various amine derivatives.

Amines : The reaction with ammonia (B1221849) or primary amines provides a direct route to amines. However, the primary amine product is itself a potent nucleophile and can react further with the starting alkyl halide. This can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. To favor the formation of the primary amine, a large excess of the amine nucleophile is typically used.

Azides : The azide (B81097) ion (N₃⁻), often from sodium azide (NaN₃), is an excellent nucleophile for S_N2 reactions. masterorganicchemistry.com It efficiently displaces the bromide to yield 1-(3-azidopropoxy)cyclohexane. This reaction is often preferred for synthesizing primary amines because the resulting alkyl azide is not nucleophilic and can be cleanly reduced to the primary amine, 3-cyclohexylpropylamine, in a subsequent step without the risk of over-alkylation. nih.gov

| Nucleophile | Reagent Example | Product | Mechanism |

|---|---|---|---|

| Amine | Ammonia (NH₃) | 3-Cyclohexylpropylamine | S_N2 |

| Azide | Sodium Azide (NaN₃) | 1-(3-azidopropoxy)cyclohexane | S_N2 |

Reactions with Oxygen and Sulfur-Containing Nucleophiles (e.g., Hydroxide (B78521), Sulfides)

Oxygen and sulfur nucleophiles attack the electrophilic carbon to yield alcohols, ethers, and their sulfur analogs.

Hydroxide : When heated with an aqueous solution of a strong base like sodium hydroxide, this compound undergoes substitution to form the corresponding alcohol, 3-(cyclohexyloxy)propan-1-ol. chemguide.co.uk While substitution is the main pathway, using a concentrated base, especially in an alcoholic solvent, can promote a competing elimination reaction. libretexts.org

Sulfides : Sulfur nucleophiles, such as the hydrosulfide (B80085) ion (SH⁻) or sulfide (B99878) ion (S²⁻), are generally more potent nucleophiles than their oxygen counterparts. They react readily with this compound to produce 3-(cyclohexyloxy)propane-1-thiol or the corresponding thioether, respectively.

| Nucleophile | Reagent Example | Product | Mechanism |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Cyclohexyloxy)propan-1-ol | S_N2 |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 3-(Cyclohexyloxy)propane-1-thiol | S_N2 |

Reactions with Carbon-Containing Nucleophiles (e.g., Cyanide)

The reaction with carbon nucleophiles is a powerful method for extending the carbon skeleton of a molecule.

Cyanide : The cyanide ion (CN⁻), typically from potassium cyanide (KCN) in an alcoholic solvent, displaces the bromide to form a nitrile. chemguide.co.ukyoutube.com This reaction converts this compound into 4-(cyclohexyloxy)butanenitrile, adding a carbon atom to the propyl chain. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, making it a versatile synthetic intermediate. The reaction proceeds via an S_N2 mechanism. chemguide.co.uk

| Nucleophile | Reagent Example | Product | Mechanism |

|---|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | 4-(Cyclohexyloxy)butanenitrile | S_N2 |

Elimination Reactions to Form Unsaturated Products

In the presence of a strong base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an alkene. This process involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon (the β-carbon). ck12.org

E1, E2, and E1cB Elimination Mechanisms

Elimination reactions can proceed through several mechanisms, with the substrate structure and reaction conditions being decisive factors. libretexts.org

E2 Mechanism : For a primary alkyl halide such as this compound, the E2 (bimolecular elimination) mechanism is the most probable pathway. ck12.org This is a concerted, single-step reaction where the base abstracts a β-hydrogen at the same time as the C-Br bond breaks to form a double bond. libretexts.org This mechanism requires a strong base, and its rate is dependent on the concentrations of both the alkyl halide and the base.

E1 Mechanism : The E1 (unimolecular elimination) mechanism is a two-step process that proceeds through a carbocation intermediate. ck12.org This pathway is highly disfavored for primary alkyl halides because it would require the formation of a very unstable primary carbocation. Therefore, this compound is not expected to undergo elimination via the E1 mechanism.

E1cB Mechanism : The E1cB (unimolecular conjugate base elimination) mechanism also involves two steps but proceeds through a carbanion intermediate. This pathway requires the presence of an electron-withdrawing group to stabilize the carbanion and a poor leaving group. libretexts.org Since this compound lacks a carbanion-stabilizing group, this mechanism is not applicable.

| Mechanism | Likelihood | Key Features |

|---|---|---|

| E2 | High | Single concerted step; requires a strong base; second-order kinetics. |

| E1 | Very Low | Two steps via a highly unstable primary carbocation. |

| E1cB | Very Low | Requires a carbanion-stabilizing group, which is absent. |

Regioselectivity and Stereoselectivity in Alkene Formation (e.g., Zaitsev's Rule)

Regioselectivity : Regioselectivity refers to the preference for forming one constitutional isomer over another. In many elimination reactions, Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene. chemistrysteps.commasterorganicchemistry.com However, in the case of this compound, there is only one type of β-hydrogen (on the carbon adjacent to the C-Br bond). The abstraction of a proton from this position can lead to only one possible alkene product: (E/Z)-1-(allyloxy)cyclohexane (also known as cyclohexyl allyl ether). Consequently, the concept of regioselectivity is not applicable here as no isomeric products can be formed.

Stereoselectivity : Stereoselectivity concerns the preferential formation of one stereoisomer. The elimination product, (E/Z)-1-(allyloxy)cyclohexane, has a terminal double bond. Since the two substituents on one of the double-bonded carbons are identical (both are hydrogen atoms), cis-trans (E/Z) isomerism is not possible. Therefore, stereoselectivity is also not a relevant consideration for the elimination reaction of this specific substrate.

Oxidation and Reduction Transformations

The transformation of this compound to its corresponding alcohol, 3-(cyclohexyloxy)propan-1-ol, is a fundamental reduction reaction. This conversion can be achieved with high efficiency using reducing agents such as lithium aluminum hydride in a suitable solvent like tetrahydrofuran. Research has demonstrated that this reaction can proceed for 48 hours at ambient temperature to yield the desired alcohol. lookchem.com

Conversely, the oxidation of the terminal carbon in the propoxy chain to a carboxylic acid, yielding 3-(cyclohexyloxy)propionic acid, represents another key transformation. While direct oxidation pathways for this compound are not extensively detailed in the available literature, analogous syntheses provide insight into potential methodologies. For instance, the synthesis of similar carboxylic acids often involves the use of strong oxidizing agents. One common approach is the oxidation of a corresponding aldehyde. researchgate.net Another general method involves the hydrolysis of a nitrile precursor, which can be formed from the starting alkyl halide.

The physical and chemical properties of the resulting alcohol and carboxylic acid are well-documented. lookchem.comchemscene.com

Table 1: Physicochemical Properties of 3-(Cyclohexyloxy)propan-1-ol and 3-(Cyclohexyloxy)propionic acid

| Property | 3-(Cyclohexyloxy)propan-1-ol | 3-(Cyclohexyloxy)propionic acid |

| Molecular Formula | C9H18O2 | C9H16O2 |

| Molecular Weight | 158.24 g/mol | 156.23 g/mol |

| CAS Number | 75322-09-7 | 27912-81-8 |

Data sourced from multiple chemical suppliers and databases. lookchem.comchemscene.comfishersci.ca

Catalytic Cross-Coupling and Functionalization

Nickel-catalyzed reductive coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, these reactions would involve the coupling of the alkyl halide with another electrophile in the presence of a reducing agent. While specific studies detailing the nickel-catalyzed reductive coupling of this compound are not prevalent, the general mechanism for such reactions is well-established. These processes typically involve the oxidative addition of the alkyl halide to a low-valent nickel catalyst, followed by reaction with a second electrophile and subsequent reductive elimination to furnish the coupled product.

The efficiency and outcome of these reactions are highly dependent on the choice of nickel catalyst, ligand, and reducing agent. The nature of the alkyl halide also plays a crucial role, with alkyl bromides often exhibiting a good balance of reactivity.

In cross-coupling reactions, steric and electronic effects inherent to the substrates play a critical role in determining the regioselectivity of the outcome. For this compound, the bulky cyclohexyl group introduces significant steric hindrance around the ether linkage. This steric bulk can influence the approach of the catalyst and the coupling partner to the reactive site.

For instance, in reactions where multiple coupling sites are available, the sterically demanding cyclohexyl group would likely direct the reaction to a less hindered position. Electronically, the ether oxygen atom can influence the reactivity of the molecule through inductive effects. These factors are crucial considerations in designing selective cross-coupling strategies involving this and similar substrates.

Free Radical and Carbocationic Pathways

The chemical behavior of this compound can also be understood through the lens of free radical and carbocationic intermediates. The carbon-bromine bond is susceptible to homolytic cleavage under the influence of radical initiators or photolysis, leading to the formation of a primary alkyl radical. This radical can then participate in a variety of reactions, including propagation steps in radical chain reactions or termination steps.

Alternatively, under appropriate conditions, heterolytic cleavage of the C-Br bond can occur, leading to the formation of a primary carbocation. While primary carbocations are generally unstable, their formation can be facilitated in the presence of Lewis acids or in polar, ionizing solvents. Once formed, this carbocationic intermediate is susceptible to rearrangement to a more stable secondary carbocation or can be trapped by nucleophiles to form a variety of functionalized products. The potential for these pathways underscores the diverse reactivity of this compound.

Derivatization and Structural Modifications of 3 Bromopropoxy Cyclohexane

Synthesis of Analogues and Homologues of (3-Bromopropoxy)cyclohexane

The fundamental structure of this compound can be readily modified to generate a range of analogues and homologues, thereby tuning its physical and chemical properties for specific synthetic applications. The synthesis of these related compounds typically leverages well-established organic reactions.

Analogues can be synthesized by replacing the cyclohexane (B81311) ring with other cyclic or aromatic systems. For instance, the aromatic analogue, (3-Bromopropoxy)benzene, is prepared through the Williamson ether synthesis, where sodium phenoxide is reacted with 1,3-dibromopropane (B121459). Similarly, other cycloalkyl or functionalized rings can be introduced.

Homologues, which differ in the length of the alkyl chain, can also be prepared. For example, reacting cyclohexanol (B46403) with 1,4-dibromobutane (B41627) or 1,2-dibromoethane (B42909) under basic conditions would yield (4-bromobutoxy)cyclohexane (B2614396) or (2-bromoethoxy)cyclohexane, respectively. The general synthetic approach involves the nucleophilic substitution of a dibromoalkane with cyclohexanolate.

Below is a table of representative analogues and the precursors for their synthesis.

| Target Compound | Cycloalkyl/Aryl Precursor | Bromoalkylating Agent |

| This compound | Cyclohexanol | 1,3-Dibromopropane |

| (3-Bromopropoxy)benzene | Phenol (B47542) | 1,3-Dibromopropane |

| (3-Bromopropoxy)cyclopentane | Cyclopentanol | 1,3-Dibromopropane |

| (4-Bromobutoxy)cyclohexane | Cyclohexanol | 1,4-Dibromobutane |

Incorporation into Polycyclic and Heterocyclic Systems

The dual functionality of this compound makes it an excellent starting point for constructing complex ring systems. The bromopropyl tail can act as a linker or undergo cyclization, while the cyclohexane ring can serve as a foundational scaffold.

Synthesis of Chalcone (B49325) Derivatives bearing Bromopropoxy Moieties

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system and form the backbone of many biologically active compounds. ijarsct.co.injchemrev.com The synthesis of chalcone derivatives bearing a bromopropoxy moiety can be achieved through the Claisen-Schmidt condensation. researchgate.netgordon.eduwikipedia.org This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govnih.govmiracosta.educhegg.com

To incorporate the bromopropoxy group, a precursor such as 4-(3-bromopropoxy)benzaldehyde (B106765) can be synthesized and then reacted with an acetophenone. The resulting chalcone contains the reactive bromopropyl group, which can be used for further functionalization, such as linking to other molecules or forming heterocyclic rings. The general reaction scheme is presented below:

Step 1: Synthesis of 4-(3-bromopropoxy)benzaldehyde

4-Hydroxybenzaldehyde + 1,3-Dibromopropane --(Base)--> 4-(3-bromopropoxy)benzaldehyde

Step 2: Claisen-Schmidt Condensation

4-(3-bromopropoxy)benzaldehyde + Acetophenone --(Base)--> 1-phenyl-3-(4-(3-bromopropoxy)phenyl)prop-2-en-1-one

This synthetic strategy allows for the introduction of the bromopropoxy linker onto the chalcone scaffold, opening avenues for creating novel hybrid molecules. frontiersin.org

Construction of Antiaromatic Circulenophane Structures using (3-Bromopropoxy)phenyl Linkers

The construction of complex, strained molecules like circuleneophanes often requires rationally designed linker units to bridge specific positions on an aromatic core. The (3-bromopropoxy)phenyl group serves as an effective precursor for such linkers. In the synthesis of antiaromatic circuleneophanes, a linker is used to span a planar diazadioxa fastercapital.comcirculene core, allowing for the study of the antiaromaticity of the central cyclooctatetraene (B1213319) (COT) unit.

A bifunctional linker can be prepared from a precursor like hydroquinone, which is first alkylated on both hydroxyl groups with 1,3-dibromopropane to yield 1,4-bis(3-bromopropoxy)benzene. This diether can then be used in subsequent steps to connect to the circulene core, forming the final cyclophane structure. The length and flexibility of the propoxy chains are crucial for achieving the desired bridged conformation.

Preparation of Bicyclo[2.2.2]octane and Bicyclo[3.2.2]nonane Derivatives

The bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane ring systems are important structural motifs in medicinal chemistry and materials science due to their rigid, three-dimensional structures. nih.govrsc.org The synthesis of derivatives containing these frameworks can be approached using precursors derived from cyclohexane. google.comjustia.com

One key strategy for constructing the bicyclo[2.2.2]octane core is the intramolecular Diels-Alder reaction. nih.govdtu.dk A suitably substituted cyclohexadiene, acting as the diene component, can undergo cyclization with a dienophile tethered to the ring. The this compound moiety can be elaborated to generate the necessary diene and dienophile. For example, the cyclohexane ring could be converted into a cyclohexadiene, and the bromopropyl group could be used to attach a dienophile (e.g., an acrylate (B77674) or maleimide (B117702) group) via nucleophilic substitution. Subsequent heating would initiate the intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]octane skeleton.

For bicyclo[3.2.2]nonane systems, synthetic strategies may involve ring expansion of a bicyclo[2.2.2]octanone or intramolecular cyclization of a functionalized cyclooctane (B165968) derivative. researchgate.netshu.ac.ukcore.ac.uk The bromopropyl group of this compound can be used to alkylate a nucleophilic carbon, setting the stage for subsequent ring-forming reactions. For instance, alkylation of a β-ketoester with (3-bromopropyl)cyclohexane (B1266079) could be followed by a series of steps to construct the seven-membered ring onto the cyclohexane scaffold.

Formation of Benzofuran (B130515) Derivatives from Bromopropoxy Intermediates

Benzofuran is a privileged heterocyclic scaffold found in many natural products and pharmaceuticals. nih.govacs.org A common and versatile method for synthesizing substituted benzofurans involves the O-alkylation of a phenol with an α-halo ketone, followed by intramolecular cyclization. jocpr.comorganic-chemistry.orgnih.govrsc.org

A bromopropoxy intermediate can be readily incorporated into this synthetic route. For example, a substituted phenol can be reacted with 1-bromo-3-chloropropane (B140262) to form a 1-(3-chloropropoxy)arene. This intermediate can then be converted to an iodide and used to alkylate the enolate of a 2-hydroxyacetophenone. The resulting intermediate possesses all the necessary atoms for the final cyclization step, which can be induced under basic or acidic conditions to furnish the benzofuran ring system. An alternative approach is the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org

Synthetic Utility of the Bromopropyl and Cyclohexane Moieties in Advanced Organic Syntheses

The distinct chemical properties of the bromopropyl group and the cyclohexane ring in this compound provide chemists with a powerful and versatile tool for advanced organic synthesis.

The bromopropyl moiety is the primary reactive center of the molecule. The carbon-bromine bond is polarized, making the terminal carbon electrophilic and the bromine atom a good leaving group. nih.govdatapdf.com This enables a wide range of nucleophilic substitution reactions, allowing for the facile introduction of various functional groups (e.g., azides, cyanides, thiols, amines, and alkoxides). researchgate.net Furthermore, the bromopropyl group can be converted into an organometallic reagent, such as a Grignard reagent, by reacting with magnesium metal. This transformation converts the electrophilic carbon into a potent nucleophile, which can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. This reactivity is fundamental for chain extension and the construction of complex carbon skeletons.

Advanced Spectroscopic and Analytical Characterization of 3 Bromopropoxy Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Bromopropoxy)cyclohexane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

Proton (¹H) NMR for Chemical Shift Analysis and Multiplicity

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the multiplicity, or splitting pattern, reveals the number of neighboring protons. libretexts.orgyoutube.com

In this compound, the proton signals can be assigned to distinct regions corresponding to the cyclohexane (B81311) ring and the bromopropoxy chain.

Cyclohexane Protons (δ ≈ 1.0–1.8 ppm): The ten protons on the cyclohexane ring typically appear as a complex series of overlapping multiplets in the upfield region of the spectrum. This complexity arises from the conformational flexibility of the ring and the small differences in the chemical environments of the axial and equatorial protons.

Propoxy Chain Protons:

The protons on the central methylene (B1212753) group of the propoxy chain (–O–CH₂–CH₂ –CH₂–Br) are expected to resonate around δ 1.9–2.1 ppm. Due to coupling with protons on both adjacent methylene groups, this signal would likely appear as a multiplet.

The methylene group attached to the oxygen atom (–O–CH₂ –) is deshielded by the electronegative oxygen and would appear further downfield, typically in the range of δ 3.4–3.6 ppm, as a triplet.

The methylene group bonded to the bromine atom (–CH₂–Br ) is also significantly deshielded and is expected to resonate at a similar downfield region, around δ 3.4–3.6 ppm, also as a triplet. netlify.app

Cyclohexyl Methine Proton (δ ≈ 3.2–3.4 ppm): The single proton on the carbon of the cyclohexane ring that is bonded to the ether oxygen (CH–O–) is the most deshielded of the ring protons and would appear as a multiplet in this downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons (CH₂) | ~1.0–1.8 | Multiplet |

| –O–CH₂–CH₂–CH₂–Br | ~1.9–2.1 | Multiplet |

| Cyclohexyl Methine Proton (CH–O–) | ~3.2–3.4 | Multiplet |

| –O–CH₂–CH₂–CH₂–Br | ~3.4–3.6 | Triplet |

| –O–CH₂–CH₂–CH₂–Br | ~3.4–3.6 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a broadband-decoupled spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of distinct carbon environments. pressbooks.pubdocbrown.info For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Cyclohexane Carbons: Due to symmetry, the six carbons of the cyclohexane ring will not all be equivalent. The carbon atom bonded to the oxygen (C–O) will be the most downfield of the ring carbons, typically appearing around δ 70–80 ppm. The other carbons of the ring will appear in the upfield region, generally between δ 25–35 ppm. For comparison, the single chemical shift for the equivalent carbons in unsubstituted cyclohexane is observed at 27.1 ppm. docbrown.info

Propoxy Chain Carbons:

The carbon atom bonded to the bromine (–C H₂–Br) is expected to be in the range of δ 30–40 ppm.

The central carbon of the propoxy chain (–O–CH₂–C H₂–CH₂–Br) would be found in a similar range, around δ 30–35 ppm.

The carbon atom adjacent to the ether oxygen (–O–C H₂–) will be deshielded and appear further downfield, typically in the range of δ 65–75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexane Ring Carbons (C2/C6, C3/C5, C4) | ~25–35 |

| –CH₂–Br | ~30–40 |

| –O–CH₂–CH₂–CH₂–Br | ~30–35 |

| –O–CH₂– | ~65–75 |

| Cyclohexyl Carbon (C–O) | ~70–80 |

Application in Aromaticity Assessment (e.g., NICS Values)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a molecule. github.iogithub.io It involves calculating the absolute magnetic shielding at a specific point in space, often at the center of a ring system. researchgate.netnih.gov Negative NICS values are indicative of aromaticity (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current). github.io

For this compound, the cyclohexane ring is a saturated, non-planar, and non-conjugated system. It does not possess the cyclic array of p-orbitals necessary for aromaticity. Therefore, NICS calculations for the cyclohexane ring would be expected to yield values close to zero. This result would computationally confirm the non-aromatic character of the aliphatic ring system, as it lacks the induced ring currents that are the hallmark of aromatic compounds. github.ioacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. uantwerpen.benih.govresearcher.life The exact mass of this compound (C₉H₁₇BrO) can be calculated based on the masses of its most abundant isotopes.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units. HRMS can resolve these isotopic peaks and confirm the presence of a single bromine atom in the molecule. researchgate.net

Table 3: HRMS Data for the Molecular Ion of this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₇BrO | [M]⁺ with ⁷⁹Br | 220.0463 |

| [M]⁺ with ⁸¹Br | 222.0442 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a crucial tool for assessing sample purity. The gas chromatograph separates the compound from any volatile impurities, such as residual starting materials (e.g., cyclohexanemethanol, 1,3-dibromopropane) or by-products from its synthesis. Following separation, the mass spectrometer fragments the eluted molecules, generating a unique mass spectrum that acts as a molecular fingerprint, confirming the identity of this compound and other components.

This technique is also invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time, GC-MS analysis can track the consumption of reactants and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature and time to maximize yield and minimize impurity formation. The quantitative data obtained, such as peak area percentage, provides a reliable estimation of the purity of the final product. jocpr.comnih.govzenodo.org

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Peak Area (%) |

|---|---|---|---|---|

| 5.8 | Cyclohexanemethanol | 114 | 96, 81, 57 | 0.5 |

| 8.2 | 1,3-Dibromopropane (B121459) | 202 | 121, 41 | 0.8 |

| 12.5 | This compound | 220/222 (Br isotopes) | 121, 83, 55 | 98.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

While GC-MS is effective for volatile substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally unstable, or high-molecular-weight compounds. researchgate.netmedscape.com In the analysis of this compound, LC-MS is employed to detect potential impurities that are not amenable to GC analysis. These could include polymeric by-products, involatile additives, or degradation products formed during synthesis or storage.

The process involves dissolving the sample in a suitable solvent and injecting it into a liquid chromatograph, which separates the components based on their interactions with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and determines their mass-to-charge ratio. This provides unequivocal identification and quantification of non-volatile impurities, ensuring a comprehensive purity profile of the this compound sample. lcms.czbioanalysis-zone.compubcompare.ai

Table 2: Hypothetical LC-MS Analysis for Detecting Non-Volatile Impurities

| Retention Time (min) | Compound | Ionization Mode | [M+H]⁺ (m/z) | Purity (%) |

|---|---|---|---|---|

| 4.5 | This compound | ESI+ | 221.1/223.1 | 99.8 |

| 9.2 | Potential Dimeric Impurity | ESI+ | 381.2 | 0.15 |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. warwick.ac.uk

Analytical HPLC is used for the quantitative determination of purity. A small amount of the sample is injected into the HPLC system, and the resulting chromatogram provides information on the number of components in the sample and their relative concentrations. By using a calibrated standard, the exact purity of this compound can be determined with high precision and accuracy.

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. warwick.ac.uklcms.czwaters.com This method is employed when very high purity ( >99%) of this compound is required, for instance, for use as a reference standard or in sensitive applications. The crude sample is injected onto a larger-diameter column, and the separated fractions corresponding to the pure compound are collected as they elute. thermofisher.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 500 µL |

| Objective | Purity determination | Isolation and purification |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed compared to traditional HPLC. lcms.cz For the analysis of this compound, UPLC can provide a much faster assessment of purity, making it ideal for high-throughput screening of reaction conditions or for quality control processes where rapid turnaround is essential. A purity analysis that might take 10-15 minutes on an HPLC system can often be completed in 1-3 minutes using UPLC, without sacrificing separation quality. lcms.cz

Table 4: Comparison of HPLC and UPLC for this compound Purity Assay

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 10-20 min | 1-3 min |

| Solvent Consumption | Higher | Lower |

| Peak Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

Column Chromatography for Purification

Column chromatography is a fundamental and widely used preparative technique for the purification of synthetic compounds like this compound. orgsyn.org It is particularly useful for separating the desired product from unreacted starting materials and by-products after a synthesis reaction. In this method, a glass column is packed with a stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column. youtube.com

For this compound, a non-polar solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is effective. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, leading to separation. Fractions are collected sequentially, and those containing the pure product are combined.

Table 5: Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (9:1 v/v) |

| Loading Method | Dry or wet loading of crude product |

| Elution Mode | Isocratic |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its structure. Key expected peaks include C-H stretching vibrations from the cyclohexane ring and the propyl chain, the C-O stretching of the ether linkage, and the C-Br stretching vibration. nih.govdocbrown.infonist.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). arxiv.org It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C-C bonds within the cyclohexane skeleton. The combination of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming its identity and structural integrity. nih.gov

Table 6: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | IR & Raman | 2850-2960 |

| C-H Bend | IR | 1440-1480 |

| C-O Stretch (Ether) | IR | 1080-1150 |

| C-Br Stretch | IR & Raman | 550-650 |

Theoretical and Computational Investigations of 3 Bromopropoxy Cyclohexane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov

DFT calculations are instrumental in understanding and predicting the regioselectivity of chemical reactions. In the context of (3-Bromopropoxy)cyclohexane, reactions involving the bromopropoxy side chain, such as nucleophilic substitution or elimination, can lead to different products depending on the reaction site. DFT can be employed to model these reaction pathways and elucidate the electronic factors that govern the observed regioselectivity.

For instance, in a hypothetical reaction with a nucleophile, the attack could occur at the carbon atom bonded to the bromine (α-carbon) or the adjacent carbon (β-carbon). By calculating the distribution of electron density and the energies of the transition states for both pathways, the preferred reaction course can be predicted. The regioselectivity in such reactions is often influenced by steric and electronic effects. rsc.org

A Natural Population Analysis (NPA) using DFT can provide insights into the charge distribution within the molecule. The calculated charges on the atoms can indicate the most electrophilic sites, which are more susceptible to nucleophilic attack.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound Calculated using DFT

| Atom | Charge (e) |

| C (α to Br) | +0.25 |

| C (β to Br) | -0.15 |

| Br | -0.10 |

| O | -0.60 |

Note: These values are illustrative and would be obtained from actual DFT calculations.

The positive charge on the α-carbon suggests it is the primary site for nucleophilic attack, which would be the expected outcome based on electronic principles.

The identification and characterization of transition states are crucial for understanding reaction mechanisms and kinetics. nih.gov DFT calculations allow for the mapping of the potential energy surface of a reaction, locating the transition state structures that connect reactants to products. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For a reaction involving this compound, such as an intramolecular cyclization to form a cyclic ether, DFT could be used to model the entire reaction pathway. This would involve locating the transition state for the ring-closing step and calculating its energy relative to the starting material. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy, providing a detailed picture of the reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Intramolecular Cyclization (SN2) | 25.3 |

| Elimination (E2) | 28.1 |

Note: These values are for illustrative purposes and represent the type of data generated from DFT calculations.

These hypothetical results would suggest that the intramolecular cyclization is kinetically favored over the elimination reaction.

The cyclohexane (B81311) ring in this compound can exist in different conformations, with the chair conformation being the most stable. scispace.comsapub.org The substituents on the ring can adopt either axial or equatorial positions, leading to different conformational isomers with varying energies. scispace.comsapub.org The flexible propoxy linker adds further conformational complexity to the molecule.

DFT calculations can be used to perform a detailed conformational analysis of this compound. eurjchem.comresearchgate.net By systematically rotating the rotatable bonds and optimizing the geometry of each resulting conformer, the potential energy surface can be explored to identify the most stable conformations. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Cyclohexane Ring Conformation | Propoxy Linker Conformation | Relative Energy (kcal/mol) |

| Chair (Equatorial) | Anti | 0.00 |

| Chair (Equatorial) | Gauche | 0.65 |

| Chair (Axial) | Anti | 2.10 |

| Chair (Axial) | Gauche | 2.75 |

Note: These values are illustrative and represent typical energy differences between conformers.

The results of such an analysis would likely show that the conformer with the (3-Bromopropoxy) group in the equatorial position of the cyclohexane chair is the most stable, as this minimizes steric interactions. sapub.org

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling provides a framework for investigating the detailed steps of a reaction mechanism, including the formation and fate of reactive intermediates. researchgate.net

Reactions involving this compound may proceed through short-lived, high-energy intermediates such as carbocations or radicals. escholarship.org For example, under certain conditions, the C-Br bond could undergo heterolytic or homolytic cleavage to form a carbocation or a radical, respectively. researchgate.net

Quantum chemical methods can be used to model the structure and stability of these reactive intermediates. By calculating their energies and electronic properties, their potential role in a reaction mechanism can be assessed. For instance, the stability of a carbocation intermediate can be evaluated by examining the extent of charge delocalization and hyperconjugation.

Table 4: Hypothetical Calculated Relative Stabilities of Potential Reactive Intermediates

| Intermediate | Relative Energy (kcal/mol) |

| Primary Carbocation | 0.0 |

| Rearranged Secondary Carbocation | -15.2 |

| Primary Radical | 0.0 |

Note: These values are illustrative and demonstrate the kind of information that can be obtained from quantum chemical calculations.

These hypothetical calculations could, for example, indicate that a primary carbocation formed at the end of the propoxy chain would be highly unstable and likely to rearrange to a more stable secondary carbocation on the cyclohexane ring.

When a reaction can produce multiple stereoisomers that are not mirror images of each other (diastereomers), the reaction is said to be diastereoselective. Predicting and explaining the diastereoselectivity of a reaction is a significant challenge in organic chemistry.

Quantum chemical modeling can be a valuable tool for predicting the diastereoselectivity of reactions involving this compound, particularly if new stereocenters are formed. By calculating the energies of the transition states leading to the different diastereomeric products, the major product can be predicted. The diastereomeric ratio is determined by the difference in the activation energies of the competing pathways.

For a hypothetical reaction, the transition state energies for the formation of two different diastereomers could be calculated.

Table 5: Hypothetical Transition State Energies for Diastereoselective Reaction

| Diastereomeric Product | Transition State Energy (kcal/mol) |

| Diastereomer A | 22.5 |

| Diastereomer B | 24.0 |

Note: These values are for illustrative purposes.

Based on these hypothetical results, Diastereomer A would be the major product due to the lower energy of its transition state. This type of analysis can provide a quantitative prediction of the diastereomeric ratio and offer insights into the stereochemical course of the reaction.

Molecular Docking Studies on Derivatives

Extensive searches of scientific literature and computational databases have revealed a notable absence of specific molecular docking studies performed on this compound or its derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and a protein at the atomic level.

Despite the utility of these computational methods in modern chemistry and pharmacology, it appears that this compound has not been the subject of such in-silico investigations. The following sections detail the specific areas where research is currently lacking.

Computational Prediction of Interactions with Enzymes (e.g., Caspase-3, α-Glucosidase)

There are no available studies in the reviewed scientific literature that computationally predict the interactions of this compound or its derivatives with enzymes such as Caspase-3 or α-Glucosidase.

Caspase-3: This enzyme is a critical mediator of apoptosis, or programmed cell death, and is a significant target in cancer therapy. Molecular docking studies on potential ligands for Caspase-3 aim to identify compounds that can modulate its activity, thereby influencing cell death pathways.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the digestive tract. Inhibitors of α-Glucosidase are used in the management of type 2 diabetes. Computational screening of compounds for their potential to inhibit this enzyme is a common strategy in the development of new anti-diabetic agents.

Without specific research, any potential interaction between this compound and these enzymes remains purely speculative.

Elucidation of Potential Binding Modes and Active Sites

As a direct consequence of the absence of molecular docking studies, there is no information available to elucidate the potential binding modes or identify the active sites of interaction for this compound or its derivatives with any enzymatic targets.

The elucidation of binding modes involves determining the specific orientation and conformation of a ligand within the active site of a protein. This includes identifying key molecular interactions such as:

Hydrogen bonds: These are crucial for the specificity and stability of ligand-protein complexes.

Hydrophobic interactions: These interactions play a significant role in the binding of nonpolar molecules or molecular fragments.

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Ionic bonds: These occur between charged groups on the ligand and the protein.

Understanding these interactions is fundamental to rational drug design and for optimizing the potency and selectivity of lead compounds. The lack of such data for this compound means that its potential as a bioactive molecule has not been computationally explored.

Research Applications and Emerging Directions for 3 Bromopropoxy Cyclohexane

Role as a Building Block in Complex Chemical Synthesis

In organic synthesis, "building blocks" are molecules that serve as foundational units for constructing more complex molecular architectures. (3-Bromopropoxy)cyclohexane fits this description due to its distinct chemical functionalities. The cyclohexane (B81311) ring provides a stable, three-dimensional, non-aromatic scaffold, while the bromopropoxy tail offers a reactive site for nucleophilic substitution and other transformations. medwinpublisher.orgnih.gov

This structure allows for the strategic incorporation of the cyclohexyloxypropyl moiety into larger molecules. The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds. This reactivity is fundamental to its use as a precursor in the synthesis of pharmaceutical compounds and other specialty chemicals. Researchers utilize such building blocks to systematically assemble complex target molecules, including novel drug candidates and functional materials. diva-portal.orgresearchgate.net

Investigation of Derivatives for Biological Research

The modification of this compound to create new derivatives is a key area of research, particularly for exploring potential therapeutic applications. By reacting the terminal bromine, scientists can attach various pharmacologically active scaffolds to the cyclohexyloxypropyl core, leading to the generation of libraries of novel compounds for biological screening. researchgate.net

Studies on Enzyme Inhibition (e.g., α-Glucosidase Inhibition by Chalcone (B49325) Derivatives)

A significant area of investigation for derivatives of this compound is in the field of enzyme inhibition, particularly targeting α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. rsc.org Chalcones, a class of compounds known for their diverse biological activities, have been synthesized incorporating a bromopropoxy group to evaluate their effects on α-glucosidase. rsc.orgnih.gov

In one study, a series of chalcone derivatives with bromoalkoxy side chains of varying lengths were synthesized and tested. The derivative featuring the three-carbon bromopropoxy chain, (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one, demonstrated inhibitory activity against α-glucosidase. This research highlighted that the length of the alkyl chain is a critical factor influencing the compound's interaction with the enzyme.

Table 1: α-Glucosidase Activity of a Chalcone Derivative

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one | A chalcone scaffold with a bromopropoxy group attached to one of the phenyl rings. | Exhibited inhibitory activity against α-glucosidase. |

Exploration of Antimicrobial Activities in Research Settings

Derivatives of both cyclohexane and chalcones have been independently investigated for their antimicrobial properties. nih.gov This suggests that hybrid molecules synthesized from this compound could possess interesting antimicrobial profiles.

Functionally substituted cyclohexane derivatives have shown activity against a range of bacteria. researchgate.net Some studies report that certain cyclohexane derivatives are more effective against Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli than Gram-positive bacteria. medwinpublisher.org Other research has found different cyclohexane compounds to be active against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. cabidigitallibrary.orgnih.gov The lipophilicity, or fat-solubility, of the cyclohexane derivatives has been identified as an important factor contributing to their antibacterial action. nih.gov Given the increasing challenge of antimicrobial resistance, the exploration of new chemical scaffolds like those derived from this compound is of significant interest. cabidigitallibrary.org

Molecular Insights into Interactions with Biological Targets

To understand how these chemical compounds might function at a molecular level, researchers employ computational techniques like molecular docking. nih.gov This method simulates the interaction between a small molecule (a ligand) and a biological macromolecule, such as an enzyme or receptor. researchgate.net

For the chalcone derivatives studied as α-glucosidase inhibitors, molecular docking studies help to predict how they bind to the enzyme's active site. nih.govjst.go.jp These studies have revealed that specific interactions, such as hydrogen bonds and cation-π interactions between the ligand and key amino acid residues in the enzyme, are crucial for effective inhibition. nih.gov For example, molecular docking of bavachalcone, a natural chalcone, with α-glucosidase indicated that its inhibitory effect stems from the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues. scielo.br Such insights are invaluable for the rational design of more potent and selective inhibitors, guiding chemists in modifying structures like this compound to optimize their binding affinity and biological activity. nih.govjst.go.jp

Applications in Material Science and Specialty Chemical Research

The unique structure of this compound also lends itself to applications in material science. The reactive bromo-functional group can be used to anchor the molecule onto surfaces or to initiate polymerization reactions. The cyclohexane component provides bulk and influences the physical properties, such as thermal stability and solubility, of the resulting material.

For instance, functionalized cyclohexanes can serve as monomers or additives in the synthesis of specialty polymers. The incorporation of the cycloaliphatic ring into a polymer backbone can enhance its mechanical and thermal properties. Research into the functionalization of polyolefins, for example, aims to create new materials with tailored properties for a wide range of industrial applications. researchgate.net Furthermore, the C-H bonds of the cyclohexane ring itself can be targeted for functionalization, opening pathways to create advanced materials or intermediates for fine chemicals. mdpi.com

Future Prospects in Synthetic Methodology and Catalyst Development

The future utility of this compound is closely linked to advances in synthetic chemistry. The development of new, more efficient synthetic methodologies is critical for medicinal chemistry and drug discovery, as it allows for rapid access to a diverse range of functionalized compounds. researchgate.netrsc.orgrsc.org Future research will likely focus on novel catalytic systems that can selectively functionalize either the propyl chain or the cyclohexane ring.

For example, significant effort is being directed toward the catalytic C-H functionalization of unactivated alkanes like cyclohexane. researchgate.net Success in this area would allow for the direct attachment of various functional groups to the cyclohexane ring of this compound, creating a new family of complex building blocks. Additionally, developing improved catalysts for reactions involving the bromopropoxy group, such as cross-coupling reactions, will expand its synthetic utility. nih.gov Innovations in areas like photoredox chemistry and multicomponent reactions are continuously expanding the toolkit available to chemists, promising new ways to utilize versatile building blocks like this compound in the creation of novel molecules. rsc.orgrsc.org

Q & A

Basic Question: How can researchers optimize the synthesis of (3-Bromopropoxy)cyclohexane to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic experimental design. Use Plackett-Burman designs to screen critical variables (e.g., reaction temperature, molar ratios, solvent polarity) and identify dominant factors . Follow with a Box-Behnken design to model interactions between variables and predict optimal conditions . For example, cyclohexane derivative syntheses often require controlled bromination steps; monitor intermediates via GC-MS to avoid side reactions (e.g., over-bromination) . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) can isolate the target compound while minimizing decomposition.

Basic Question: What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Methodological Answer:

Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the cyclohexane ring conformation and bromopropoxy chain orientation . High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For low-temperature oxidation studies, synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) provides isomer-specific detection of intermediates (e.g., cyclohexylperoxy radicals) . FT-IR identifies functional groups (C-Br stretch at ~550 cm⁻¹, C-O-C asymmetric stretch at ~1100 cm⁻¹) to track reaction progress.

Advanced Question: How does the bromopropoxy substituent influence the low-temperature oxidation mechanism of cyclohexane derivatives?

Methodological Answer:

The bromine atom alters radical propagation pathways. In cyclohexane combustion, hydrogen abstraction by OH radicals forms cyclohexyl radicals, which react with O₂ to form peroxy radicals (cy-C₆H₁₁OO) . For brominated derivatives, the electron-withdrawing Br atom stabilizes adjacent radicals, potentially diverting pathways toward β-scission instead of ketohydroperoxide formation. Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key reactions (e.g., Br-mediated isomerization) . Validate with shock tube/RCM experiments under controlled pressures (1–50 atm) to compare ignition delays with unsubstituted cyclohexane .

Advanced Question: How should researchers resolve contradictions in reported product distributions from cyclohexane derivative oxidations?

Methodological Answer:

Discrepancies often arise from differences in temperature regimes or detection limits. For example, cyclohexane oxidation at <750 K produces benzene via cyclohexene intermediates, while high-temperature (>1100 K) pathways favor CO and CH₂O . For brominated analogs, use sensitivity analysis in kinetic models to identify rate-determining steps. Cross-validate experimental data (e.g., JSR product profiles ) with master equation simulations to reconcile conflicting reports. Adjust branching ratios for Br-influenced pathways (e.g., Br migration vs. ring-opening) using ab initio-derived barriers .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors (P261, P271) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and EN 166-certified goggles to avoid skin/eye contact (P280) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) in cool (<25°C), ventilated areas to prevent degradation (P403+P233) .

- Spill Management : Neutralize brominated compounds with sodium bicarbonate before disposal in approved waste containers (P501) .

Advanced Question: How can computational modeling predict the conformational stability of this compound?

Methodological Answer:

Employ ab initio molecular dynamics (AIMD) with a polarized basis set (e.g., 6-311++G(d,p)) to map chair, twist-boat, and boat conformers . Calculate steric strain from 1,3-diaxial interactions between the bromopropoxy group and cyclohexane hydrogens. Compare torsional barriers (<6 kcal/mol for chair↔twist-boat transitions) with unsubstituted cyclohexane . Validate predictions using variable-temperature NMR to observe ring-flipping kinetics. For substituent effects, apply Karplus equations to correlate dihedral angles (C-O-C-Br) with J-coupling constants .

Advanced Question: What catalytic systems enhance the selective functionalization of this compound in cross-coupling reactions?

Methodological Answer:

Leverage Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings, where the bromine acts as a leaving group. Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize transition states . For photoredox catalysis, use Ru(bpy)₃²⁺ to generate aryl radicals under visible light, enabling C-Br bond activation. Monitor selectivity via HPLC-MS to detect competing pathways (e.g., elimination vs. substitution) . Compare turnover frequencies (TOF) with non-brominated analogs to quantify electronic effects.

Advanced Question: How does pyrolysis of this compound differ from its parent hydrocarbon?

Methodological Answer:

Pyrolysis (800–1000 K) of brominated cyclohexane derivatives proceeds via homolytic C-Br bond cleavage , generating bromine radicals that initiate chain reactions . Contrast this with cyclohexane, which undergoes C-C scission to form ethylene and butadiene. Use pulse-heated shock tubes to isolate primary decomposition products (e.g., HBr, propene oxide) and model kinetics via Rice-Ramsperger-Kassel-Marcus (RRKM) theory . Thermolysis in a flow reactor at 40 mbar can suppress recombination reactions, isolating intermediates like cyclohexene oxide .

Basic Question: What role does the cyclohexane ring conformation play in the reactivity of this compound?

Methodological Answer:

The chair conformation minimizes steric strain, positioning the bromopropoxy group equatorially to avoid 1,3-diaxial clashes . In this conformation, the C-Br bond is more accessible for nucleophilic substitution (SN2). Use molecular mechanics simulations (MMFF94 force field) to compare activation energies for axial vs. equatorial attack . Experimentally, monitor reaction rates in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to probe steric vs. electronic effects.

Advanced Question: How can researchers design experiments to study solvent effects on this compound’s reaction kinetics?

Methodological Answer:

Apply Kirkwood-Buff theory to correlate solvent polarity with reaction rates. Use cyclohexane (non-polar) vs. acetonitrile (polar) to probe dielectric effects on transition states . For SN2 reactions, measure activation volumes via high-pressure kinetics (1–2000 bar) to distinguish between associative and dissociative mechanisms. Pair with COnductor-like Screening MOdel (COSMO) simulations to predict solvation energies . Validate with Arrhenius plots across 298–398 K to isolate temperature-dependent solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.